![molecular formula C17H14N2O3 B2733286 (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-58-5](/img/structure/B2733286.png)
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as MI-1, is a synthetic compound that has been extensively studied for its potential application in cancer treatment. MI-1 belongs to the class of chromene derivatives, which have shown promising anticancer activity in preclinical studies.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, focusing on six unique fields:
Anticancer Research
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Applications
This compound has demonstrated significant antimicrobial properties. It can inhibit the growth of various bacteria and fungi, making it a valuable candidate for developing new antibiotics. Its unique structure allows it to disrupt microbial cell walls and interfere with essential metabolic processes .
Antioxidant Activity
Research has shown that (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This makes it a potential therapeutic agent for diseases where oxidative stress plays a critical role, such as neurodegenerative diseases and cardiovascular disorders .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes. This property makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Photodynamic Therapy
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has applications in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells or pathogens when exposed to specific wavelengths of light. This compound’s ability to generate reactive oxygen species upon light activation makes it suitable for PDT .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. Enzyme inhibitors are crucial in drug development as they can regulate biochemical pathways involved in diseases. (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has shown potential in inhibiting enzymes related to cancer, microbial infections, and metabolic disorders .
Material Science Applications
Beyond biological applications, (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has potential uses in material science. Its unique chemical structure can be utilized in developing new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
These diverse applications highlight the compound’s versatility and potential in various scientific research fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Anticancer Research Antimicrobial Applications Antioxidant Activity Anti-inflammatory Effects Photodynamic Therapy Enzyme Inhibition : Neuroprotective Effects : Material Science Applications
properties
IUPAC Name |
2-(4-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-8-6-12(7-9-13)19-17-14(16(18)20)10-11-4-2-3-5-15(11)22-17/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCSIFQKRXZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

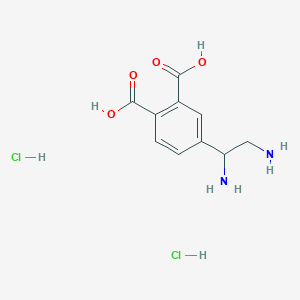



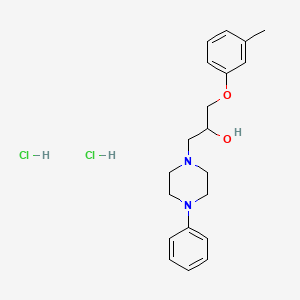
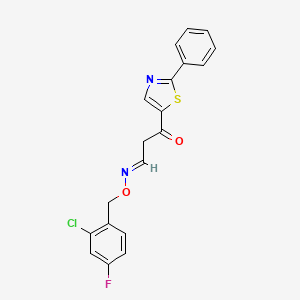
![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)
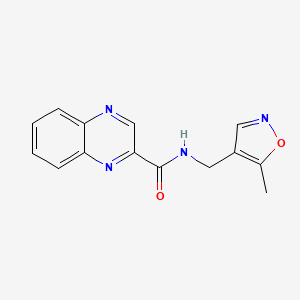
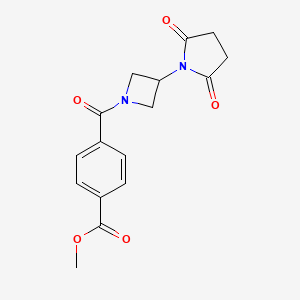
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)

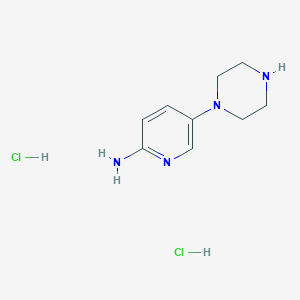
![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)
